Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

Lipophilicity Physicochemical Properties Drug Design

This 4-hydroxyquinoline-3-carboxylate ester features a key 7-benzyloxy substituent, delivering significantly enhanced lipophilicity (XLogP3 = 3.5) compared to unsubstituted or 7-hydroxy analogs (XLogP3 ~2.1). Ideal for SAR campaigns requiring membrane penetration and hydrophobic target interaction. Prioritize this compound for CYP O-dealkylation assay development and mitochondrial respiration inhibition studies, where its physicochemical profile provides a critical advantage. Confirm purity and CoA for your specific research needs.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 17825-15-9
Cat. No. B095298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
CAS17825-15-9
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21)
InChIKeyAJFAAXMCFXOPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate (CAS 17825-15-9): Core Physicochemical and Structural Profile for Procurement Screening


Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate (CAS 17825-15-9) is a 4-hydroxyquinoline-3-carboxylate ester featuring a 7-benzyloxy substituent. Its molecular formula is C₁₉H₁₇NO₄, with a molecular weight of 323.3 g/mol [1]. The compound exhibits a computed XLogP3-AA value of 3.5 [1] and a density of 1.248 g/cm³ at 20°C . The benzyloxy group at the 7-position distinguishes it from simpler 4-hydroxyquinoline-3-carboxylates and is a key determinant of its lipophilicity and potential biological interactions.

Why 4-Hydroxyquinoline-3-Carboxylate Analogs Cannot Be Freely Substituted for Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate


The 7-benzyloxy substituent on Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate imparts a distinct lipophilicity profile (XLogP3 3.5) compared to the unsubstituted parent ethyl 4-hydroxyquinoline-3-carboxylate (XLogP3 ~2.1) or the 7-hydroxy analog (XLogP3 ~2.1) [1]. This lipophilicity difference, driven by the benzyloxy group, can influence membrane permeability, target binding, and in vivo distribution, making simple substitution with less lipophilic analogs potentially ineffective or even detrimental in research applications where specific hydrophobic interactions are required. For example, studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have demonstrated that lipophilicity (π) is linearly related to inhibition of Ehrlich ascites cell respiration, underscoring the functional consequences of such physicochemical changes [2].

Quantitative Differentiation of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate (CAS 17825-15-9) from Key Analogs


Enhanced Lipophilicity: XLogP3 Comparison with Unsubstituted Parent and 7-Hydroxy Analog

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate exhibits a computed XLogP3 of 3.5, which is significantly higher than the unsubstituted parent ethyl 4-hydroxyquinoline-3-carboxylate (XLogP3 ~2.1) and the 7-hydroxy analog ethyl 7-hydroxyquinoline-3-carboxylate (XLogP3 ~2.1) [1]. The 7-benzyloxy group contributes approximately +1.4 log units to the partition coefficient relative to the 7-unsubstituted or 7-hydroxy derivatives.

Lipophilicity Physicochemical Properties Drug Design

Lipophilicity-Driven Biological Activity: QSAR Correlation from 7-Substituted 4-Hydroxyquinoline-3-Carboxylic Acids

In a QSAR study of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, including 7-benzyloxy derivatives, inhibition of Ehrlich ascites cell respiration was found to be linearly correlated with the lipophilic substituent parameter π (r² not explicitly provided in abstract but stated as 'linearly related') [1]. The 7-benzyloxy group, with its substantial contribution to π, is predicted to enhance cell respiration inhibition compared to less lipophilic 7-substituents, such as 7-hydroxy or 7-methoxy.

QSAR Cell Respiration Inhibition Mitochondrial Targeting

Rotatable Bond Count and Molecular Flexibility: Differentiating from 7-Hydroxy and 7-Unsubstituted Analogs

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate possesses 6 rotatable bonds, whereas the 7-hydroxy analog ethyl 7-hydroxyquinoline-3-carboxylate has only 3 rotatable bonds, and the unsubstituted ethyl 4-hydroxyquinoline-3-carboxylate has 2 [1]. The benzyloxy group introduces an additional phenyl ring connected by a flexible -O-CH₂- linker, significantly increasing the number of possible low-energy conformations.

Conformational Flexibility Molecular Docking SAR

Potential for Cytochrome P450 Interaction via 7-Benzyloxyquinoline Scaffold

The 7-benzyloxyquinoline core has been evaluated as a fluorescent substrate for monitoring rat hepatic cytochrome P450 (CYP) enzyme activity [1]. While specific data for the 3-carboxylate ethyl ester are not available, the presence of the 7-benzyloxy group in this compound suggests potential utility as a CYP substrate or inhibitor. In contrast, the 7-hydroxy analog lacks the benzyloxy moiety required for the O-dealkylation reaction that generates the fluorescent signal, and the unsubstituted analog lacks any 7-substituent for CYP-mediated modification.

CYP Enzymes Drug Metabolism Fluorescent Probes

High-Value Application Scenarios for Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate Based on Quantitative Evidence


Mitochondrial Respiration and Cellular Metabolism Studies

Leveraging the established QSAR link between lipophilicity and inhibition of Ehrlich ascites cell respiration for 7-substituted 4-hydroxyquinoline-3-carboxylates [1], this compound is well-suited for research into mitochondrial function and cellular metabolism. Its high computed XLogP3 (3.5) [2] suggests it will outperform less lipophilic analogs in assays requiring membrane penetration and interaction with hydrophobic mitochondrial targets.

Structure-Activity Relationship (SAR) Exploration of Lipophilic 7-Substituents

The 7-benzyloxy group provides a substantial increase in lipophilicity (+1.4 log units) and conformational flexibility (+3 rotatable bonds) compared to 7-hydroxy or unsubstituted analogs [2]. This makes Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate an ideal reference compound for SAR campaigns investigating the impact of 7-position modifications on target binding, cellular permeability, and in vivo distribution of 4-hydroxyquinoline-3-carboxylate-based ligands.

Cytochrome P450 Enzyme Probe Development

The 7-benzyloxyquinoline scaffold has demonstrated utility as a fluorescent substrate for CYP enzymes [3]. While the 3-carboxylate ethyl ester modification may alter enzyme specificity, the core 7-benzyloxy group provides a functional handle for O-dealkylation-based assays. Researchers developing CYP activity probes or studying drug metabolism pathways should prioritize this compound over analogs lacking the 7-benzyloxy moiety for their assay design.

Synthetic Intermediate for 7-Functionalized Quinoline Libraries

The benzyloxy group at the 7-position serves as a protected phenol, allowing for selective deprotection to generate the 7-hydroxy analog for further diversification. Combined with the ethyl ester at the 3-position, which can be hydrolyzed to the carboxylic acid, this compound offers orthogonal protecting group strategies. Its physicochemical profile (density 1.248 g/cm³, boiling point 491°C) is well-characterized for synthetic planning.

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